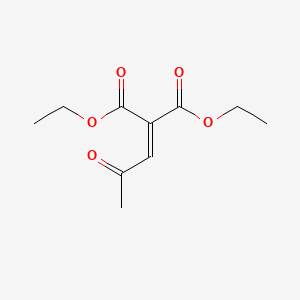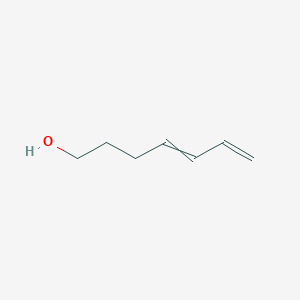
Hepta-4,6-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-4,6-dien-1-ol, also known as hepta-1,6-dien-4-ol, is an organic compound with the molecular formula C7H12O. It is a secondary alcohol characterized by the presence of two double bonds at positions 4 and 6 in the heptane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hepta-4,6-dien-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by hydrolysis to yield the desired product . Another method includes the rhodium-catalyzed enantioselective intramolecular hydroalkoxylation of allenes, which provides high yields and enantioselectivities .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher efficiency and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions: Hepta-4,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Hepta-4,6-dienal or hepta-4,6-dienoic acid.
Reduction: Heptane-1-ol.
Substitution: Hepta-4,6-dien-1-yl chloride or bromide.
Aplicaciones Científicas De Investigación
Hepta-4,6-dien-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of hepta-4,6-dien-1-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compounds it forms. The presence of double bonds allows for additional reactivity, such as cycloaddition reactions, which can lead to the formation of cyclic structures with unique properties .
Comparación Con Compuestos Similares
Hepta-4,6-dien-1-ol can be compared with other similar compounds, such as:
Hepta-1,6-dien-4-ol: A structural isomer with similar reactivity but different physical properties.
Hepta-2,4-dien-1-ol: Another isomer with double bonds at different positions, leading to variations in reactivity and applications.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Propiedades
Número CAS |
55048-74-3 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
hepta-4,6-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2-4,8H,1,5-7H2 |
Clave InChI |
WNWNZFFQYAFLGP-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


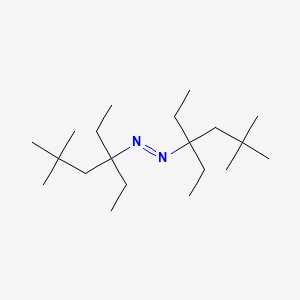
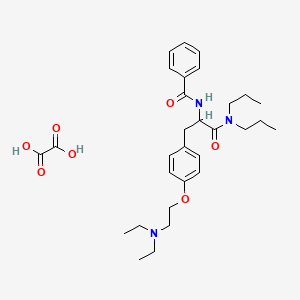

![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
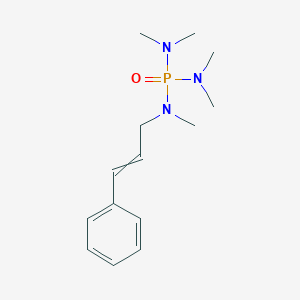
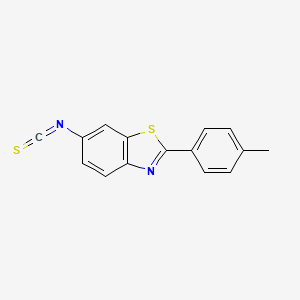
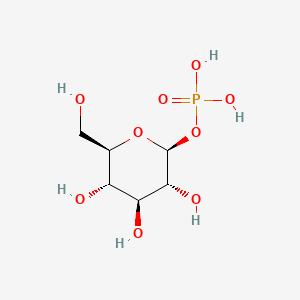

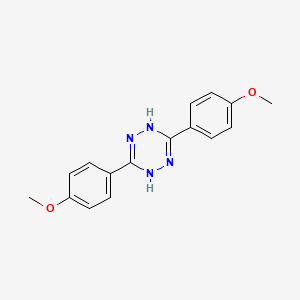
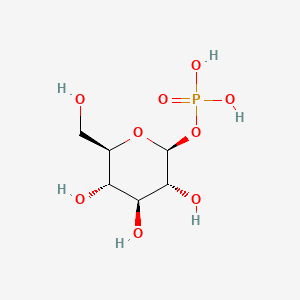
![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)
